2-Benzyloxy-4,5-dimethylphenylboronic acid
Overview
Description
2-Benzyloxy-4,5-dimethylphenylboronic acid is a boronic acid derivative with the molecular formula C15H17BO3 and a molecular weight of 256.11 g/mol . This compound is characterized by the presence of a benzyloxy group and two methyl groups attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
The synthesis of 2-Benzyloxy-4,5-dimethylphenylboronic acid typically involves the reaction of 2-benzyloxy-4,5-dimethylphenyl bromide with a boronic acid reagent under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-Benzyloxy-4,5-dimethylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents. Major products formed from these reactions include biaryl compounds, phenols, and substituted phenyl derivatives .
Scientific Research Applications
2-Benzyloxy-4,5-dimethylphenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyloxy-4,5-dimethylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired biaryl product . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst, which then couples with the electrophilic halide .
Comparison with Similar Compounds
2-Benzyloxy-4,5-dimethylphenylboronic acid can be compared with other boronic acids such as:
These compounds share similar boronic acid functional groups but differ in their substituents on the phenyl ring. The presence of the benzyloxy group in this compound provides unique reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
(4,5-dimethyl-2-phenylmethoxyphenyl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO3/c1-11-8-14(16(17)18)15(9-12(11)2)19-10-13-6-4-3-5-7-13/h3-9,17-18H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNNLFRTSPULKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OCC2=CC=CC=C2)C)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101206018 | |
Record name | Boronic acid, B-[4,5-dimethyl-2-(phenylmethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101206018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-80-7 | |
Record name | Boronic acid, B-[4,5-dimethyl-2-(phenylmethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4,5-dimethyl-2-(phenylmethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101206018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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